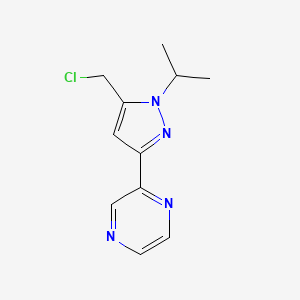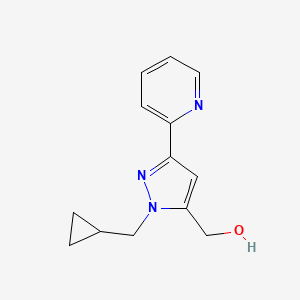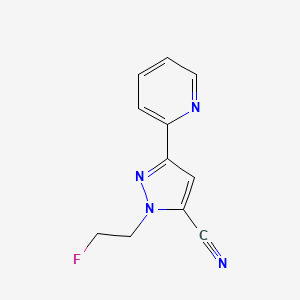![molecular formula C11H14N4O B1481582 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097969-63-4](/img/structure/B1481582.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide
説明
The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” is a type of N-heterocyclic compound. It is related to a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are often used as fungicides . SDHIs can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which are structurally similar to the compound , has been described in the literature . These compounds were rationally designed and synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction . The structure of a similar compound, “N-(Cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide”, has been studied using this method .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been extensively studied. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, 1H NMR, 13C NMR, and HRMS can be used to characterize their structures .
科学的研究の応用
Antifungal Applications
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide: derivatives have shown promising results in antifungal activities. These compounds have been effective against plant pathogenic fungi such as Gibberella zeae , Fusarium oxysporum , and Cytospora mandshurica , which are responsible for significant agricultural losses worldwide . The synthesis of these derivatives involves the condensation of intermediates with aldehydes or ketones, resulting in compounds that can inhibit the growth of these fungi to a certain extent.
Antiproliferative Activities
The pyrazolecarboxamide derivatives have also been studied for their antiproliferative activities, particularly against cancer cell lines such as HeLa and C6 . Some derivatives have shown cell-selective effects, especially against rat brain tumor cells (C6), and have demonstrated broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin . This highlights the potential of these compounds in developing new anticancer therapies.
Synthesis Strategies
The pyrazole nucleus, a core component of these compounds, can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . These methods allow for the creation of a diverse range of derivatives, each with potential unique applications in scientific research.
Chemotherapeutic Potential
Compounds containing the pyrazole scaffold have received considerable attention due to their diverse chemotherapeutic potentials. They have been involved in the development of new drugs with reduced side effects and improved efficacy in cancer treatment. The pyrazolecarboxamide derivatives are part of this ongoing research to find safer and more cost-effective anticancer agents .
Agricultural Disease Control
The antifungal properties of these derivatives make them suitable candidates for controlling diseases in crops caused by pathogenic fungi. Their application could lead to the development of new fungicides that help prevent crop losses and improve food security .
Drug Design and Development
The structural versatility of pyrazolecarboxamide derivatives allows for their use in drug design and development. By modifying the chemical structure, researchers can enhance the biological activity and specificity of these compounds, leading to the creation of new drugs with targeted actions .
Biological Activity Studies
The biological activities of these derivatives, such as antibacterial, hypoglycemic, diuretic, and antiglaucoma effects, are being explored. This broad range of activities provides a rich field for scientific research, where each derivative can be studied for its specific action and potential therapeutic use .
Molecular Interaction Studies
Understanding the interactions of these compounds at the molecular level is crucial for their application in medicinal chemistry. Studies focus on how these derivatives interact with biological targets, which is essential for the rational design of drugs with desired properties .
作用機序
Target of Action
Similar compounds such as pyrazole carboxamides have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that related compounds, such as pyrazole carboxamides, have been found to interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
Related compounds have been found to affect a series of physiological and biochemical pathways in the mitochondria, endoplasmic reticulum, ribosome, and other related go and kegg pathways .
Result of Action
Related compounds have been found to exhibit potent anti-inflammatory effects .
将来の方向性
The future directions for research on “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” and related compounds could involve further exploration of their potential uses as fungicides . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis .
特性
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-11(16)9-6-10-14(4-5-15(10)13-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZBTZIGUVOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





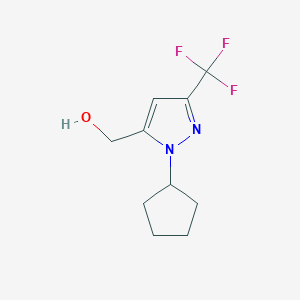


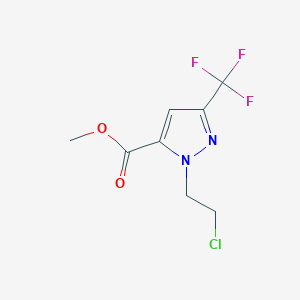
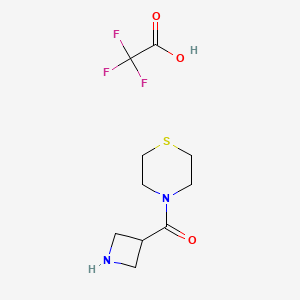


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)
